Cas no 191591-61-4 (6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione)
![6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione structure](https://ja.kuujia.com/scimg/cas/191591-61-4x500.png)
6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione 化学的及び物理的性質
名前と識別子
-
- 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
- 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione
- MFCD12964889
- SCHEMBL6652434
- 191591-61-4
- JGAUQTYWXRCJCH-UHFFFAOYSA-N
- F95226
- 1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine-4,8-dione
-
- インチ: InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13)
- InChIKey: JGAUQTYWXRCJCH-UHFFFAOYSA-N
- ほほえんだ: CN1C=CC2=C1C(=O)CCNC2=O
計算された属性
- せいみつぶんしりょう: 178.074227566g/mol
- どういたいしつりょう: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 51.1Ų
6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DJEH-500mg |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 500mg |
$979.00 | 2023-12-19 | |
Aaron | AR01DJMT-250mg |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 250mg |
$767.00 | 2023-12-15 | |
1PlusChem | 1P01DJEH-250mg |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 250mg |
$705.00 | 2023-12-19 | |
abcr | AB592545-100mg |
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione; . |
191591-61-4 | 100mg |
€758.80 | 2024-07-20 | ||
1PlusChem | 1P01DJEH-100mg |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 100mg |
$448.00 | 2023-12-19 | |
Aaron | AR01DJMT-100mg |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 100mg |
$481.00 | 2023-12-15 | |
1PlusChem | 1P01DJEH-1g |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 1g |
$1390.00 | 2023-12-19 | |
Aaron | AR01DJMT-500mg |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 500mg |
$1071.00 | 2023-12-15 | |
Aaron | AR01DJMT-1g |
1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione |
191591-61-4 | 96% | 1g |
$1527.00 | 2023-12-15 | |
abcr | AB592545-250mg |
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione; . |
191591-61-4 | 250mg |
€1185.10 | 2024-07-20 |
6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dioneに関する追加情報
Introduction to 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione (CAS No. 191591-61-4)
6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, identified by its Chemical Abstracts Service (CAS) number 191591-61-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrroloazepine class, a structural motif known for its potential biological activity and structural diversity. The presence of multiple nitrogen atoms in its framework suggests a high degree of reactivity and versatility, making it a valuable scaffold for drug discovery and development.
The molecular structure of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione features a fused ring system consisting of a pyrrole ring linked to an azepine ring. This particular arrangement confers unique electronic and steric properties that can be exploited for designing molecules with specific pharmacological targets. The compound’s tetracyclic nature provides a rigid backbone that can be modified at various positions to enhance binding affinity and selectivity towards biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione with various protein targets. Studies indicate that this compound may interact with enzymes and receptors involved in neurological disorders, inflammation, and cancer pathways. The nitrogen-rich core of the molecule allows for hydrogen bonding interactions and π-stacking effects, which are critical for receptor recognition.
In the realm of medicinal chemistry, derivatives of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione have been explored as potential leads for treating conditions such as epilepsy, depression, and neurodegenerative diseases. For instance, modifications at the 1-methyl position or the fusion rings have shown promising results in preclinical studies. The dione moiety at the 4,8 positions introduces electrophilic centers that can participate in further functionalization via nucleophilic addition reactions.
The synthesis of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. The use of transition metal catalysts has been reported to enhance reaction efficiency and yield. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies that minimize waste and hazardous byproducts.
Biological evaluation of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has revealed interesting pharmacological profiles. In vitro assays have demonstrated its potential as an antagonist or agonist for certain neurotransmitter receptors. For example, studies suggest that this compound may modulate the activity of serotonin receptors (5-HT), which are implicated in mood regulation and cognitive functions. Additionally, its interaction with glutamate receptors has been investigated as a possible mechanism for its neuroprotective effects.
The structural features of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione make it an attractive candidate for further optimization through structure-based drug design (SBDD). High-resolution crystal structures of complexes formed between this compound and biological targets have provided insights into its binding geometry. These structural data are crucial for rationalizing pharmacological activity and designing analogs with improved properties.
Recent publications highlight the use of 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione as a key intermediate in the synthesis of more complex bioactive molecules. Its scaffold has been incorporated into libraries of compounds screened for antimicrobial and anti-inflammatory activities. The versatility of this heterocycle allows for diverse derivatization strategies tailored to specific therapeutic needs.
The future prospects for 6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,H)-dione include its exploration as a building block for next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. Continued research will focus on understanding the mechanistic basis of its biological effects and identifying novel therapeutic indications.
191591-61-4 (6,7-dihydro-1-methyl-Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione) 関連製品
- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)
- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)
- 1314709-99-3(1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile)
- 2171428-41-2(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid)
- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 82020-50-6(2-chloro-6-methoxybenzene-1-sulfonamide)
- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)
